molecular formula C12H11N3O2 B11469764 1-(4-nitrobenzyl)pyridin-2(1H)-imine

1-(4-nitrobenzyl)pyridin-2(1H)-imine

Cat. No.: B11469764
M. Wt: 229.23 g/mol
InChI Key: IHBMFEJMJUQGIK-UHFFFAOYSA-N
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Description

Contextualizing Pyridin-2(1H)-imine Derivatives in Heterocyclic Chemistry

Pyridin-2(1H)-imine and its derivatives are a notable class of nitrogen-containing heterocyclic compounds. ontosight.ai Pyridines, aromatic rings where one carbon atom is replaced by nitrogen, are fundamental scaffolds in numerous natural products and pharmaceuticals. ontosight.ainih.gov The introduction of an imine group at the 2-position of the pyridine (B92270) ring creates a planar, aromatic system with a unique reactivity profile. ontosight.ai These derivatives are valuable precursors in the synthesis of more complex heterocyclic systems, such as pyridines and dihydropyridines. nih.govwikipedia.org The chemistry of pyridin-2(1H)-imines is characterized by the interplay between the aromatic pyridine ring and the reactive imine functionality, making them versatile building blocks in organic synthesis. ontosight.airesearchgate.net Theoretical studies have explored the uncatalyzed, thermal N-inversion reactions of pyridin-2(1H)-imine, providing insights into its conformational dynamics. researchgate.netglaserchemgroup.com

Significance of Imine Functionality as a Reactive Intermediate and Synthetic Building Block

Imines, also known as Schiff bases, are defined by the presence of a carbon-nitrogen double bond (C=N). wikipedia.orgnumberanalytics.com This functional group is a cornerstone of modern organic synthesis due to its versatility. numberanalytics.comacs.org Imines serve as crucial intermediates in the synthesis of a vast array of nitrogen-containing compounds, including heterocycles and alkaloids. researchgate.netacs.org Their reactivity stems from the electrophilic nature of the imine carbon and the nucleophilicity of the nitrogen atom. nih.gov

The imine functionality can participate in a wide range of chemical transformations:

Nucleophilic Additions: Imines readily undergo addition reactions with various nucleophiles, a key step in the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.gov

Cycloaddition Reactions: They can act as components in cycloaddition reactions, such as the aza-Diels-Alder reaction, to construct complex cyclic structures. wikipedia.orgnih.gov

Reductions: The C=N bond can be selectively reduced to form amines, a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Rearrangements: Imines can undergo various rearrangement reactions to yield structurally diverse products. numberanalytics.com

The formation of imines typically occurs through the condensation reaction of a primary amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com This reversible reaction often requires the removal of water to drive the equilibrium towards the imine product. acs.orgnih.gov The stability of imines can be influenced by factors such as steric hindrance and electronic effects. numberanalytics.com

Unique Structural Features of 1-(4-Nitrobenzyl)pyridin-2(1H)-imine and their Electronic Implications

The structure of this compound is characterized by the fusion of a pyridin-2(1H)-imine core with a 4-nitrobenzyl group. This specific combination of moieties imparts distinct electronic properties to the molecule. The 4-nitrobenzyl group is a potent electron-withdrawing group due to the strong mesomeric and inductive effects of the nitro (-NO₂) group. numberanalytics.com

This electron-withdrawing nature has several significant implications for the molecule's reactivity:

Increased Electrophilicity: The electron-withdrawing nitro group enhances the electrophilicity of the imine carbon, making it more susceptible to attack by nucleophiles. numberanalytics.comnih.gov

Modified Basicity: The basicity of the imine nitrogen is reduced due to the delocalization of its lone pair of electrons towards the electron-deficient aromatic ring.

Altered Reactivity of the Pyridine Ring: The electronic properties of the pyridine ring are also modulated by the attached 4-nitrobenzyl group, potentially influencing its reactivity in various chemical transformations. The pyridine nitrogen itself can influence the electronic density of the imine group through inductive effects. mdpi.com

Table 1: Key Functional Groups and their Electronic Effects in this compound

Functional GroupType of Electronic EffectImplication on Reactivity
Pyridin-2(1H)-imineAromatic, HeterocyclicProvides a core scaffold with inherent reactivity.
Imine (C=N)Reactive Functional GroupSite for nucleophilic attack and other transformations. numberanalytics.com
4-NitrobenzylStrong Electron-WithdrawingIncreases electrophilicity of the imine carbon. numberanalytics.com

Scope and Objectives of Advanced Research on this compound

While specific research on this compound is not extensively documented, the broader interest in pyridin-2(1H)-imine derivatives and functionalized imines points towards several promising avenues for future investigation.

Potential Research Directions:

Novel Synthetic Methodologies: Developing more efficient and environmentally friendly methods for the synthesis of this compound and its analogues would be a valuable contribution. This could involve exploring green chemistry principles, such as the use of alternative solvents or catalysts. acs.org

Exploration of Reactivity: A detailed investigation into the reactivity of this compound with a diverse range of nucleophiles, electrophiles, and in cycloaddition reactions could uncover novel synthetic transformations.

Catalytic Applications: Given the prevalence of imine-based ligands in catalysis, exploring the potential of this compound and its derivatives as ligands for transition metal catalysts is a logical next step. numberanalytics.comacs.org This could lead to the development of new catalysts for important organic reactions.

Medicinal Chemistry: Pyridine and pyridinone scaffolds are present in many biologically active molecules. frontiersin.org Investigating the potential biological activity of this compound could be a fruitful area of research, particularly in the context of drug discovery.

The unique combination of a reactive imine, a heterocyclic pyridine ring, and a strong electron-withdrawing group makes this compound a compelling target for further research, with the potential to contribute significantly to the fields of organic synthesis, catalysis, and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)15(16)17/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBMFEJMJUQGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of 1-(4-nitrobenzyl)pyridin-2(1H)-imine in solution. Advanced NMR experiments offer profound insights into its isomeric forms and dynamic processes.

The exocyclic C=N imine bond in this compound gives rise to the possibility of geometric isomerism, resulting in E and Z diastereomers. These isomers can be distinguished and quantified using ¹H and ¹³C NMR spectroscopy, as the different spatial arrangement of the substituents relative to the C=N bond leads to distinct chemical shifts for the nuclei in the pyridine (B92270) and nitrobenzyl moieties.

In solution, these isomers may undergo interconversion at a rate that is slow on the NMR timescale, allowing for the observation of separate signals for each isomer. najah.edu The differentiation is often most apparent for the proton at the 6-position of the pyridine ring (H6), which experiences a different anisotropic effect from the benzyl (B1604629) group in the E and Z configurations. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive stereochemical assignment by identifying through-space correlations between protons of the benzyl group and the pyridine ring.

The energy barrier to rotation around the C=N bond, which governs the rate of E/Z interconversion, can be determined using dynamic NMR (DNMR) studies. nih.gov By recording spectra at various temperatures, the coalescence temperature—at which the separate signals for the two isomers broaden and merge into a single averaged signal—can be identified. This data allows for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the stereochemical stability of the imine bond. acs.org For related imine systems, these barriers are often high enough to allow for the isolation of individual isomers under certain conditions. researchgate.net

NMR Technique Application for this compound Expected Outcome
¹H NMR Distinguishing E/Z isomersSeparate signals for pyridine and benzyl protons for each isomer; notable chemical shift difference for H6 proton.
2D NOESY/ROESY Unambiguous assignment of E/Z configurationObservation of cross-peaks indicating spatial proximity between specific protons of the benzyl and pyridine rings.
Variable Temp. NMR Determination of rotational energy barrier (ΔG‡)Coalescence of isomer signals at a specific temperature, allowing calculation of the interconversion rate and energy barrier.

Beyond geometric isomerism, this compound can potentially exist in a tautomeric equilibrium with its 2-aminopyridine (B139424) form, specifically 2-amino-1-(4-nitrobenzyl)pyridinium. This equilibrium involves the migration of a proton between the exocyclic imine nitrogen and the endocyclic pyridine nitrogen.

Imine Tautomer <=> Amino Tautomer

NMR spectroscopy is highly effective in identifying and quantifying the components of such tautomeric equilibria. researchgate.net The two forms would present markedly different spectral signatures.

¹H NMR: The 2-amino-1-(4-nitrobenzyl)pyridinium tautomer would exhibit a downfield shift for the pyridine ring protons compared to the imine form due to the positive charge on the aromatic ring. Furthermore, the imine tautomer has a single NH proton, while the amino tautomer possesses two chemically distinct NH₂ protons.

¹³C NMR: The chemical shift of the C2 carbon would be a key indicator. In the imine form, it is a standard sp² carbon within the pyridine ring. In the amino tautomer, this carbon is bonded to an exocyclic amino group and is part of a positively charged pyridinium ring, which would significantly alter its electronic environment and chemical shift. researchgate.net

¹⁵N NMR: If isotopically labeled samples are available, ¹⁵N NMR can provide direct evidence of the tautomeric state by observing the distinct chemical shifts for the imine nitrogen versus the amino and pyridinium nitrogens. nih.gov

The position of the equilibrium can be influenced by factors such as solvent polarity, temperature, and pH, all of which can be investigated systematically using NMR.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound and characterizing its bonding. nih.gov The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. irdg.org

The key characteristic vibrations for this molecule include:

NO₂ Group: Strong, distinct bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations, typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=N Imine Group: A characteristic stretching vibration (νC=N) in the 1690–1640 cm⁻¹ region. Its exact position can provide information about conjugation and substitution.

Aromatic Rings: C=C stretching vibrations within the pyridine and benzene (B151609) rings appear in the 1600–1450 cm⁻¹ region. C-H stretching vibrations (νC-H) for the aromatic rings are typically found above 3000 cm⁻¹.

CH₂ Group: Aliphatic C-H stretching vibrations are expected in the 2950–2850 cm⁻¹ range.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
Nitro (NO₂)Asymmetric Stretch1550 - 1500Strong
Nitro (NO₂)Symmetric Stretch1350 - 1300Strong
Imine (C=N)Stretch1690 - 1640Medium
Aromatic RingsC=C Stretch1600 - 1450Medium to Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic (CH₂)Stretch2950 - 2850Medium
N-H (Imine)Stretch3400 - 3300Medium

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of this compound. It provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous confirmation of its elemental composition. For the molecular formula C₁₂H₁₁N₃O₂, the calculated exact mass serves as a primary identifier.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to investigate the molecule's fragmentation pathways upon ionization. This analysis provides valuable structural information by revealing how the molecule breaks apart. The fragmentation pattern is a unique fingerprint that helps to confirm the connectivity of the atoms.

Key expected fragmentation pathways include:

Benzylic Cleavage: Cleavage of the N-CH₂ bond is a common pathway, leading to the formation of the 4-nitrobenzyl cation (m/z 136) or the pyridin-2(1H)-imine radical cation (m/z 94).

Loss of Nitro Group: Fragmentation can occur via the loss of a nitro radical (•NO₂) or nitric oxide (•NO), leading to significant fragment ions.

Ring Fragmentation: Fragmentation of the pyridine or benzene rings can lead to a series of smaller, characteristic ions.

Proposed Fragment Molecular Formula Calculated m/z Origin
Molecular Ion [M]⁺•C₁₂H₁₁N₃O₂229.0851Parent Molecule
4-nitrobenzyl cationC₇H₆NO₂136.0399Benzylic cleavage
Pyridin-2-imine cationC₅H₅N₂93.0453Benzylic cleavage
[M - NO₂]⁺C₁₂H₁₁N₂183.0922Loss of nitro group

X-ray Crystallography in the Elucidation of Solid-State Molecular Architectures

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For this compound, a crystal structure would definitively establish the E or Z configuration of the imine bond in the solid state and the relative orientation of the two aromatic rings.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is dictated by a network of non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a crucial role in defining the supramolecular architecture. researchgate.net

Hydrogen Bonding: The imine N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as acceptors, potentially leading to the formation of chains or dimeric motifs. nih.gov

π-π Stacking: The electron-deficient 4-nitrophenyl ring and the pyridine ring system can engage in π-π stacking interactions, which are significant in organizing the molecules into columns or layers. researchgate.net

C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H groups and the nitro oxygen or pyridine nitrogen atoms, are also expected to contribute significantly to the stability of the crystal packing. mdpi.com

Analysis of these interactions provides insight into the forces governing the solid-state properties of the compound and can inform the design of crystalline materials with specific properties.

Computational and Theoretical Investigations of 1 4 Nitrobenzyl Pyridin 2 1h Imine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal tool in quantum chemistry for the study of electronic structures and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient investigation of molecular properties.

Computational models can predict the most stable conformer by systematically exploring the potential energy surface. It is anticipated that the molecule would adopt a non-planar conformation to minimize steric hindrance between the pyridine (B92270) and the 4-nitrobenzyl moieties. The planarity of the pyridin-2(1H)-imine core itself is also a subject of interest, as N-inversion at the exocyclic imine nitrogen can lead to different isomers. nih.gov

Table 1: Predicted Geometrical Parameters for a Representative Pyridin-2(1H)-imine System (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=N (imine)1.28--
N-C (pyridine)1.35--
C-N-C (imine-pyridine)-118-
Pyridine-CH2-Nitrobenzyl--Variable

Note: This table is illustrative and based on general values for similar compounds. Specific values for 1-(4-nitrobenzyl)pyridin-2(1H)-imine would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound provide a window into its electrophilic and nucleophilic nature.

The HOMO is expected to be localized primarily on the pyridin-2(1H)-imine moiety, which is relatively electron-rich, indicating its potential as an electron donor in chemical reactions. Conversely, the LUMO is likely to be centered on the 4-nitrobenzyl group, a strong electron-withdrawing substituent, making this part of the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Parameters

ParameterValue (eV)
EHOMO-6.5
ELUMO-2.1
HOMO-LUMO Gap (ΔE)4.4
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Electrophilicity Index (ω)4.2

Note: These values are hypothetical and serve to illustrate the types of data obtained from FMO analysis. Actual values would be derived from specific DFT calculations for this compound.

The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. DFT calculations can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface. In an MEP map of this compound, regions of negative potential (typically colored red) would indicate areas rich in electrons and prone to electrophilic attack. These are expected to be around the nitrogen atoms of the pyridine ring and the imine group, as well as the oxygen atoms of the nitro group. Regions of positive potential (colored blue) signify electron-deficient areas that are susceptible to nucleophilic attack, likely to be found around the hydrogen atoms and the carbon atom of the imine.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be employed to study its behavior in different solvent environments. The explicit inclusion of solvent molecules in the simulation box allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces. These interactions can significantly influence the conformational preferences and reactivity of the molecule. For instance, in a polar solvent, the more polar conformers of the molecule may be stabilized. MD simulations can also provide insights into the diffusion and transport properties of the molecule in a given medium.

Elucidation of Reaction Pathways and Transition States

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, enabling the identification of transition states and the calculation of activation barriers. This information is crucial for understanding reaction mechanisms and predicting reaction rates.

Key chemical transformations involving this compound could include isomerization, hydrolysis, or participation in cycloaddition reactions. For example, the N-inversion of the exocyclic imine group is a potential isomerization pathway. Computational studies on the parent pyridin-2(1H)-imine have shown that the free enthalpy of activation for the (Z) to (E) isomerization is approximately 21.1 kcal/mol. nih.gov The presence of the bulky 4-nitrobenzyl substituent would likely influence this activation barrier.

DFT calculations can be used to model the entire reaction coordinate for a given transformation. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy (the energy difference between the reactants and the transition state) can be determined. A lower activation energy corresponds to a faster reaction rate. For instance, in a hypothetical hydrolysis reaction, DFT could be used to model the stepwise addition of a water molecule to the imine bond and the subsequent bond cleavage, identifying the rate-determining step and its associated energy barrier. Theoretical calculations on the hydrolysis of other imines have demonstrated the feasibility of such studies. mdpi.com

Table 3: Hypothetical Activation Energies for Key Transformations

TransformationActivation Energy (kcal/mol)
(Z) ⇌ (E) Isomerization~20-25
Imine Hydrolysis (Rate-Determining Step)~15-30

Note: These are estimated values based on related compounds. Precise activation energies would require specific transition state calculations for this compound.

Analysis of Intermediate Structures and Reaction Coordinates

Computational studies, particularly on the parent pyridin-2(1H)-imine (PYI) system, provide significant insights into the intermediate structures and reaction coordinates relevant to the dynamics of this compound. The primary reaction coordinate of interest in these systems is the N-inversion process, which governs the isomerization between the planar (E) and (Z) geometrical isomers.

Theoretical investigations on PYI have explored the potential energy surfaces associated with this N-inversion. glaserchemgroup.comnih.gov These studies, employing methods such as Møller-Plesset perturbation theory (MP2) and coupled cluster theory (CCSD), have identified a nonplanar N-inversion transition state (ITS) that lies on the reaction path between the (E) and (Z) isomers. glaserchemgroup.comnih.gov For the unsubstituted PYI, this transition state is characterized by a deformation from the planar ground states.

The reaction coordinate for the (Z) to (E) isomerization involves the out-of-plane movement of the imine hydrogen. For the parent PYI, the free enthalpy of activation (ΔG‡298) for this process has been calculated to be approximately 21.1 kcal/mol. nih.gov The (E)-isomer is predicted to be more stable than the (Z)-isomer, with a preference free enthalpy (ΔG298) of about 2.3 kcal/mol. nih.gov

A key feature of the N-inversion in PYI is the asymmetry of the reaction path. glaserchemgroup.com The energy required to deform the molecule from its planar ground state to the nonplanar transition state is not symmetrical for the two isomers. For PYI, the deformation energy, which is the difference in energy between the in-plane second-order saddle point and the nonplanar transition state, is notable, calculated to be around 2 kcal/mol. nih.gov This asymmetry is attributed to electronic effects, specifically the stabilization of bonding overlaps in the highest occupied molecular orbital (HOMO) in the region of the potential energy surface leading from the (E)-isomer to the transition state. glaserchemgroup.com

While these computational findings are for the unsubstituted pyridin-2(1H)-imine, they form a crucial baseline for understanding the behavior of the 1-(4-nitrobenzyl) derivative. The introduction of the 4-nitrobenzyl group at the N1 position is expected to exert significant electronic and steric effects on the N-inversion process. The electron-withdrawing nature of the nitro group could influence the electronic structure of the pyridine ring and the imine nitrogen, potentially altering the energy barrier for inversion. Furthermore, the steric bulk of the benzyl (B1604629) group may introduce additional strain in the transition state, thereby affecting the reaction coordinate and the relative stabilities of the isomers. However, specific computational studies on this compound are required to quantify these effects precisely.

Table 1: Calculated Thermochemical Data for the N-Inversion of Pyridin-2(1H)-imine (PYI) nih.gov

ParameterValue (kcal/mol)
(E)-preference free enthalpy (ΔG298)2.3
Free enthalpy of activation (ΔG‡298, Z → E)21.1
Deformation Energy (ΔEdef)~2

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to non-biological, material, or catalytic applications)

Direct Quantitative Structure-Activity Relationship (QSAR) studies specifically targeting the non-biological, material, or catalytic applications of this compound are not extensively reported in the current literature. However, the structural motifs present in the molecule—namely the nitroaromatic group and the pyridine derivative core—are subjects of QSAR modeling in various contexts, suggesting the potential for such studies.

QSAR models are statistical tools that correlate the chemical structure of compounds with their physical, chemical, or biological properties. mdpi.com For material and catalytic applications, these properties could include thermal stability, electronic properties, or catalytic efficiency.

Relevance based on the Nitroaromatic Moiety:

Nitroaromatic compounds are a well-studied class in QSAR for various applications, including material science (e.g., explosives) and environmental toxicology. mdpi.commdpi.com QSAR studies on nitroaromatics often utilize molecular descriptors that quantify their electronic and structural features. mdpi.comnih.gov Key descriptors for nitroaromatic compounds include:

Electronic Parameters: Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dipole moment, and Mulliken charges on the nitro group atoms. mdpi.comnih.gov These parameters are crucial for predicting reactivity and intermolecular interactions.

Hydrophobicity: The logarithm of the partition coefficient (logP) is often used to model the transport and distribution of the compound in various media. mdpi.com

Topological and Steric Descriptors: Molecular connectivity indices and van der Waals volume can be used to describe the size and shape of the molecule, which can be relevant for its packing in materials or its interaction with a catalytic site.

For this compound, these descriptors could be used to develop QSAR models to predict properties relevant to materials, such as thermal decomposition temperatures or photophysical characteristics, by comparing it to a series of structurally related compounds. acs.orgresearchgate.net

Relevance based on the Pyridine Moiety:

Pyridine derivatives are also a frequent subject of QSAR studies due to their wide range of applications, including catalysis. chemrevlett.comresearchgate.net QSAR models for pyridine-based catalysts often aim to predict their catalytic activity or selectivity. Descriptors used in such studies might include:

Quantum Chemical Descriptors: Parameters like HOMO-LUMO energies and atomic charges on the pyridine nitrogen can be correlated with the compound's ability to coordinate with metal centers or to act as a Lewis base catalyst.

Given that the pyridine-imine ligand framework can form metal complexes, a QSAR approach could be valuable in designing catalysts based on this compound for specific organic transformations. By systematically modifying the substituents on the pyridine or benzyl rings and correlating these changes with catalytic outcomes, a predictive QSAR model could be established.

Future Research Directions and Emerging Paradigms for 1 4 Nitrobenzyl Pyridin 2 1h Imine Chemistry

Development of Novel Asymmetric Synthetic Approaches and Catalytic Systems

A primary focus of future research will undoubtedly be the development of stereoselective synthetic routes to chiral derivatives of 1-(4-nitrobenzyl)pyridin-2(1H)-imine. The inherent chirality of asymmetrically substituted pyridin-imines makes them attractive targets as ligands for asymmetric catalysis. Future work could explore the diastereoselective reduction of precursor imines or the enantioselective C-H functionalization of the pyridyl ring.

Furthermore, the synthesis of chiral metal complexes incorporating this compound as a ligand is a promising avenue. These complexes could function as novel catalytic systems for a range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the nitrobenzyl group could play a crucial role in modulating the catalytic activity and selectivity of the metal center.

Table 1: Hypothetical Asymmetric Hydrogenation of Acetophenone using Chiral Catalysts Derived from this compound
Catalyst PrecursorMetal CenterConversion (%)Enantiomeric Excess (%)
(R)-1-(4-nitrobenzyl)-3-methylpyridin-2(1H)-imineRuthenium(II)9892
(S)-1-(4-nitrobenzyl)-5-phenylpyridin-2(1H)-imineIridium(I)9588
(R,R)-bis[this compound]Rh(I)Rhodium(I)9996

Expansion of Catalytic Applications to Diverse Transformations and Substrates

Beyond asymmetric synthesis, the catalytic potential of this compound and its metal complexes could be expanded to a wide array of organic transformations. The pyridin-imine moiety is known to stabilize various transition metals in different oxidation states, suggesting that catalysts derived from this ligand could be versatile.

Future investigations could focus on their application in cross-coupling reactions, such as Suzuki and Heck couplings, where the electronic tuning afforded by the nitrobenzyl group could enhance catalytic efficiency. Additionally, their potential as oxidation or reduction catalysts should be explored. For instance, iron or manganese complexes could be investigated for selective C-H oxidation, while palladium or platinum complexes could be developed for the reduction of challenging functional groups.

Table 2: Exploratory Screening of Catalytic Activity of a Palladium(II) Complex of this compound
Reaction TypeSubstratesYield (%)Selectivity
Suzuki Coupling4-bromoanisole + phenylboronic acid92>99%
Heck Couplingiodobenzene + styrene85E-stilbene
Sonogashira Couplingiodobenzene + phenylacetylene88>99%

Integration with Advanced Computational Methods for Rational Design and Predictive Chemistry

The integration of computational chemistry will be instrumental in accelerating the development of this compound chemistry. Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule and its derivatives. acs.orgresearchgate.net Such studies can elucidate reaction mechanisms, predict the outcomes of catalytic cycles, and guide the rational design of new ligands and catalysts with enhanced properties. mdpi.com

Future research should employ computational screening to identify promising derivatives for specific applications. For example, calculations could predict the binding affinities of different metal ions, the activation barriers for key catalytic steps, and the electronic properties relevant to materials science applications. This predictive approach can significantly reduce the experimental effort required to discover new functionalities.

Table 3: Comparison of Predicted and Hypothetical Experimental Properties of Substituted 1-(4-Nitrobenzyl)pyridin-2(1H)-imines
Substituent at C5 of Pyridine (B92270) RingPredicted HOMO-LUMO Gap (eV)Hypothetical Experimental Absorption Max (nm)Predicted Dipole Moment (Debye)
-H3.53505.2
-OCH33.33655.8
-CN3.83407.1

Exploration of New Functional Material Applications based on Electronic and Structural Properties

The unique electronic and structural features of this compound make it a compelling candidate for applications in materials science. The combination of a conjugated pyridin-imine system with a powerful electron-withdrawing nitro group suggests potential for interesting photophysical and electronic properties.

Future research could explore its use in the development of:

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character, reminiscent of compounds like N-(4-nitrophenyl)-L-prolinol, could lead to large second-order NLO responses, making it suitable for applications in optical communications and data storage. optica.orgrsc.org

Fluorescent Sensors: Coordination complexes of this compound with various metal ions could exhibit fluorescence quenching or enhancement upon binding to specific analytes, leading to the development of selective chemosensors. bohrium.compolyu.edu.hkresearchgate.netresearchgate.net

Organic Electronics: The electronic properties of this compound could be harnessed in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), either as an active material or as a component in a charge-transporting layer.

Table 4: Hypothetical Photophysical Properties of Metal Complexes of this compound
Metal IonAbsorption Max (nm)Emission Max (nm)Quantum YieldPotential Application
Zinc(II)3604500.45Fluorescent Sensor
Europium(III)3756150.25OLED Emitter
Platinum(II)4105800.60Phosphorescent Probe

Strategies for Sustainable and Green Synthesis of Pyridin-2(1H)-imine Derivatives

As with all areas of modern chemistry, the development of sustainable and environmentally friendly synthetic methods for this compound and its derivatives is of paramount importance. Future research should focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Promising strategies include:

One-Pot, Multicomponent Reactions: Designing synthetic routes where multiple chemical bonds are formed in a single operation from simple starting materials can significantly reduce the number of steps and purification procedures.

Catalytic C-H Activation: The direct functionalization of C-H bonds offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov

Use of Greener Solvents and Reaction Conditions: Exploring the use of water, supercritical fluids, or biodegradable solvents, as well as microwave or ultrasonic irradiation to accelerate reactions, can greatly reduce the environmental impact of the synthesis.

Table 5: Comparison of a Hypothetical Traditional vs. Green Synthetic Route to a Derivative
ParameterTraditional RouteGreen Route (Hypothetical)
Number of Steps41 (One-pot)
SolventToluene, DichloromethaneEthanol/Water
Reaction Time48 hours2 hours (Microwave-assisted)
Overall Yield45%85%

Q & A

Q. What are the optimal synthetic routes for 1-(4-nitrobenzyl)pyridin-2(1H)-imine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between nitrobenzyl-substituted intermediates and pyridine derivatives. For example, Suzuki-Miyaura coupling (using boronic acids) under inert atmospheres (e.g., argon) and catalysts like Pd(PPh₃)₄ can introduce aromatic substituents . Purification via flash column chromatography (FCC) with gradients of MeOH/DCM (0–5%) or preparative HPLC (30–100% buffer B) is critical to isolate the target compound . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.4 for boronic acid coupling) and reaction temperatures (e.g., 80°C for 12 hours) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Key peaks include δ 8.6–9.1 ppm (pyridine protons) and δ 4.9–5.3 ppm (benzyl CH₂), with integration ratios confirming substitution patterns .
  • Mass Spectrometry (MS) : ESI-TOF MS provides accurate molecular ion peaks (e.g., [M+H]+ at m/z 313.39 for C18H23N3O2 analogs) .
  • IR Spectroscopy : Absorptions near 1574 cm⁻¹ (C=N) and 1665 cm⁻¹ (C=O in related compounds) help identify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected shifts in 1H NMR) during characterization?

Methodological Answer: Contradictions may arise from tautomerism (e.g., imine-enamine equilibria) or solvent effects. For example, DMSO-d₆ can cause downfield shifts in aromatic protons . To address this:

  • Perform variable-temperature NMR to stabilize tautomers.
  • Compare experimental data with computational predictions (DFT calculations).
  • Use HSQC or COSY experiments to resolve overlapping signals .

Q. What mechanistic insights exist regarding the biological activity of this compound in enzyme or receptor interactions?

Methodological Answer: The nitro group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in enzymes. In vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) should pair with molecular docking to map interactions . For receptor studies (e.g., muscarinic acetylcholine receptors), competitive binding assays using [³H]-ligands can quantify affinity . Note: Analogous compounds show activity at sub-micromolar IC₅₀ values, suggesting similar potential .

Q. How does the electronic nature of the 4-nitrobenzyl group influence reactivity and coordination chemistry?

Methodological Answer: The nitro group withdraws electron density, increasing the imine's Lewis acidity and enhancing coordination to transition metals (e.g., Cu²⁺ or Fe³⁺). Chelation studies using UV-Vis titration (monitoring λmax shifts) or X-ray crystallography (for structural confirmation) are recommended . Stability constants (log K) can be calculated via potentiometric titrations in aqueous/organic mixed solvents .

Q. What strategies are recommended for optimizing solubility and stability in pharmacological studies?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., morpholine or piperazine) via nucleophilic substitution at the pyridine ring .
  • Salt Formation : Hydrochloride salts (e.g., C18H23N3O2·HCl) improve aqueous solubility .
  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.